Azido-PEG9-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG9-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG9-CH2COOH is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide and subsequent functionalization. The azide group is introduced via nucleophilic substitution reactions, while the terminal carboxylic acid is added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization of ethylene oxide followed by controlled functionalization steps. The process is optimized for high yield and purity, ensuring the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG9-CH2COOH undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Amidation Reactions: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses copper catalysts to facilitate the reaction between azides and alkynes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkynes like DBCO for copper-free click reactions
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions
Amide Bonds: Resulting from amidation reactions
Scientific Research Applications
Azido-PEG9-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates bioconjugation and labeling of biomolecules for imaging and diagnostic purposes
Medicine: Employed in drug delivery systems and the development of targeted therapies
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Azido-PEG9-CH2COOH exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkynes
Carboxylic Acid Group: Reacts with primary amines to form stable amide bonds
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG12-CH2COOH
Uniqueness
Azido-PEG9-CH2COOH stands out due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .
Properties
Molecular Formula |
C20H39N3O11 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25) |
InChI Key |
BHKLKNWRGIHSJG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.